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Compound of Interest

Compound Name:
5-Amino-2-

(hydroxymethyl)benzimidazole

Cat. No.: B1268574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 5-Amino-2-(hydroxymethyl)benzimidazole, a heterocyclic compound of interest in

medicinal chemistry and drug development. This document details the expected spectroscopic

data based on the analysis of structurally related compounds and established principles of

spectroscopic interpretation. It also provides detailed experimental protocols for acquiring such

data and explores the potential biological relevance of this class of molecules.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 5-Amino-2-
(hydroxymethyl)benzimidazole. This data is compiled based on characteristic values for

similar benzimidazole derivatives and is intended to serve as a reference for experimental

verification.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~12.0 br s - 1H N-H (imidazole)

~7.20 d ~8.5 1H H-7

~6.85 d ~2.0 1H H-4

~6.60 dd ~8.5, ~2.0 1H H-6

~5.20 t ~5.5 1H -CH₂OH

~4.90 s - 2H -NH₂

~4.60 d ~5.5 2H -CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~155.0 C-2

~145.0 C-5

~140.0 C-7a

~130.0 C-3a

~115.0 C-7

~110.0 C-6

~100.0 C-4

~60.0 -CH₂OH

Table 3: Predicted FTIR Spectral Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad, Strong N-H and O-H stretching

3350, 3250 Medium, Sharp
N-H stretching (asymmetric

and symmetric of -NH₂)

3100-3000 Medium Aromatic C-H stretching

2920, 2850 Weak Aliphatic C-H stretching (-CH₂)

~1620 Strong
C=N stretching (imidazole) and

N-H bending (-NH₂)

1600-1450 Medium-Strong Aromatic C=C stretching

~1400 Medium C-N stretching

~1050 Strong
C-O stretching (primary

alcohol)

Table 4: Predicted UV-Vis Spectral Data (Methanol)

λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Transition

~210 ~25,000 π → π

~250 ~10,000 π → π

~290 ~5,000 n → π*

Table 5: Predicted Mass Spectrometry Data (ESI+)
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m/z Relative Intensity (%) Assignment

164.07 100 [M+H]⁺

146.06 40 [M+H - H₂O]⁺

133.06 60 [M+H - CH₂OH]⁺

118.05 25 [M+H - H₂O - CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices for the analysis of benzimidazole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

5-Amino-2-(hydroxymethyl)benzimidazole (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Vortex mixer

Pipettes

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small

vial.

Gently vortex the vial to ensure complete dissolution.

Using a pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.
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Cap the NMR tube and wipe the exterior with a lint-free tissue.

Insert the sample into the NMR spectrometer.

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for

small organic molecules should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

5-Amino-2-(hydroxymethyl)benzimidazole (a small amount)

ATR-FTIR spectrometer

Spatula

Isopropanol and lint-free wipes for cleaning

Procedure:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Record a background spectrum.

Place a small amount of the solid sample onto the center of the ATR crystal using a clean

spatula.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.

Materials:

5-Amino-2-(hydroxymethyl)benzimidazole

Methanol (spectroscopic grade)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of the sample in methanol of a known concentration (e.g., 1

mg/mL).

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask.

Fill a quartz cuvette with the dilute solution and another with a methanol blank.

Place the cuvettes in the spectrophotometer.

Record the UV-Vis spectrum over a range of 200-400 nm, using the methanol as a baseline.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

5-Amino-2-(hydroxymethyl)benzimidazole

Methanol or acetonitrile (LC-MS grade)
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Formic acid (optional, as a modifier)

Vials and syringes

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent. A small

amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion

([M+H]⁺) to obtain fragmentation information.

Signaling Pathways and Experimental Workflows
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including

anticancer properties. Their mechanism of action often involves interference with key cellular

processes.[1]
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Caption: General anticancer mechanisms of benzimidazole derivatives.

The workflow for the comprehensive spectroscopic analysis of 5-Amino-2-
(hydroxymethyl)benzimidazole follows a logical progression from structural elucidation to the

determination of physicochemical properties.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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